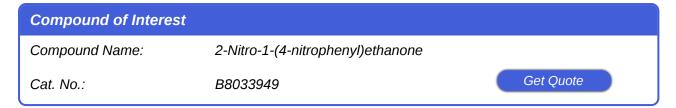


Spectroscopic Analysis of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitro-1-(4-nitrophenyl)ethanone**. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis of its isomers, o-nitroacetophenone and p-nitroacetophenone, to infer the expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of nitroaromatic compounds.

Introduction

2-Nitro-1-(4-nitrophenyl)ethanone is a nitroaromatic ketone of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. The presence of two nitro groups and a ketone functionality suggests a range of potential chemical reactivities and applications. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical properties of this molecule. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data of 2-Nitro-1-(4-nitrophenyl)ethanone



While specific experimental data for **2-Nitro-1-(4-nitrophenyl)ethanone** is not readily available in the public domain, we can predict the expected spectral features based on the analysis of its structural components and comparison with its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The two aromatic rings will exhibit complex splitting patterns due to the presence of the nitro groups and the ethanone bridge. The methylene protons adjacent to the carbonyl group and the nitro-substituted phenyl ring will likely appear as a singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbons attached to the electron-withdrawing nitro groups will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

- C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
- NO₂ asymmetric stretch: A strong absorption band around 1520-1560 cm⁻¹.
- NO₂ symmetric stretch: A strong absorption band around 1340-1360 cm⁻¹.
- C-N stretch: A band in the region of 800-900 cm⁻¹.
- Ar-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound ($C_8H_6N_2O_5$, M.W. 210.15 g/mol). Fragmentation patterns will likely involve the loss of nitro groups (NO_2), carbon monoxide (CO), and cleavage of the ethanone bridge, providing valuable structural information.



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Spectroscopic Data of Isomeric Compounds

To provide a practical reference, the following tables summarize the experimental spectroscopic data for the isomers, 2'-Nitroacetophenone and 4'-Nitroacetophenone.

Data for 2'-Nitroacetophenone

Parameter	¹ H NMR (CDCl ₃ , 90 MHz)
Chemical Shift (δ)	8.11-8.03 (m, 1H), 7.76-7.41 (m, 3H), 2.56 (s, 3H)
Parameter	¹³ C NMR
Chemical Shift (δ)	Data not readily available
Parameter	IR Spectrum (cm ⁻¹)
C=O Stretch	~1700
NO ₂ Asymmetric Stretch	~1525
NO ₂ Symmetric Stretch	~1350
Parameter	Mass Spectrum (m/z)
Molecular Ion (M+)	165
Major Fragments	150, 120, 92, 76

Data for 4'-Nitroacetophenone

Parameter	¹ H NMR
Chemical Shift (δ)	Data not readily available
Parameter	¹³ C NMR (solid state)
Chemical Shift (δ)	196.4, 150.0, 142.9, 129.2, 123.5, 26.6



Parameter	IR Spectrum (KBr pellet) (cm ⁻¹)
C=O Stretch	~1690
NO ₂ Asymmetric Stretch	~1520
NO ₂ Symmetric Stretch	~1345

Parameter	Mass Spectrum (m/z)
Molecular Ion (M+)	165
Major Fragments	150, 120, 104, 92, 76

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented for the isomeric compounds. These protocols can be adapted for the analysis of **2-Nitro-1-(4-nitrophenyl)ethanone**.

NMR Spectroscopy

- Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard (e.g., TMS).
- ¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy



- Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

 A background spectrum of the KBr pellet is subtracted to obtain the sample spectrum.

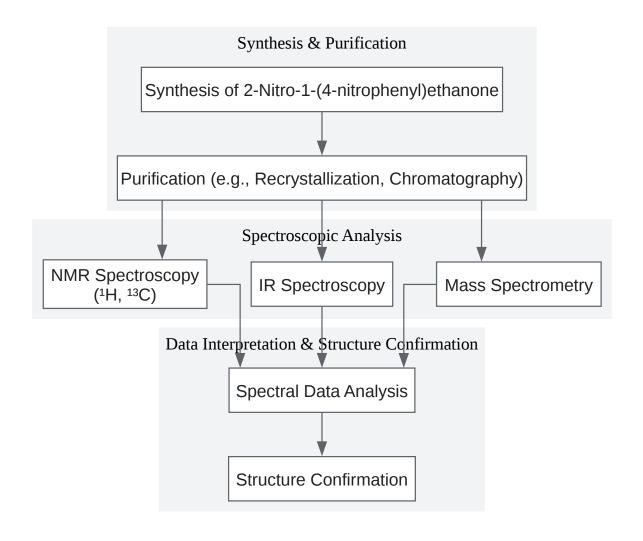
Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **2-Nitro-1-(4-nitrophenyl)ethanone**.





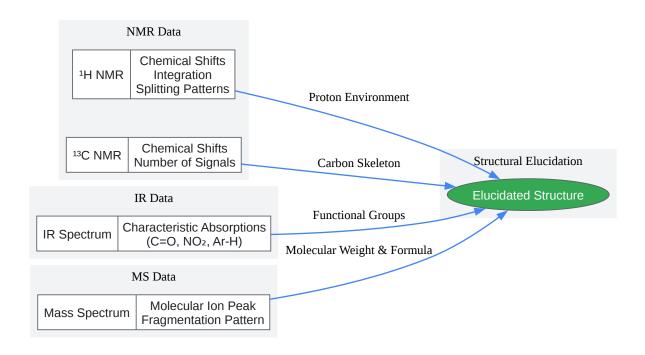
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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Nitro-1-(4-nitrophenyl)ethanone**.

Signaling Pathway for Spectroscopic Data Interpretation

This diagram outlines the logical steps involved in interpreting the data from each spectroscopic technique to elucidate the chemical structure.





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Caption: Logical pathway for structure elucidation using combined spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Nitro-1-(4-nitrophenyl)ethanone** by leveraging data from its isomers. The provided protocols and workflows offer a practical framework for the experimental characterization of this and related nitroaromatic compounds. Researchers are encouraged to perform experimental measurements on the title compound to validate and expand upon the predictive analysis presented herein.

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